An In-depth Technical Guide to 1-Heptadecyne: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 1-Heptadecyne: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 1-heptadecyne. As a terminal alkyne, its unique reactivity makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document includes a detailed summary of its physicochemical properties, spectroscopic data, safety information, and key experimental protocols for its synthesis and application in common coupling reactions.
Chemical Structure and Identification
1-Heptadecyne is a long-chain terminal alkyne characterized by a carbon-carbon triple bond at the C1 position. Its linear seventeen-carbon backbone provides significant lipophilicity, a feature often exploited in the design of molecules targeting biological membranes or requiring solubility in organic media.
| Identifier | Value |
| IUPAC Name | heptadec-1-yne[1] |
| Synonyms | Pentadecylacetylene, n-Heptadecyne |
| CAS Number | 26186-00-5[1][2] |
| Molecular Formula | C₁₇H₃₂[1][2] |
| SMILES | CCCCCCCCCCCCCCCC#C[1] |
| InChI | InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h1H,4-17H2,2H3[1] |
| InChIKey | DQDNKQWGBZFFRA-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
1-Heptadecyne is a colorless to light yellow liquid or low-melting solid at room temperature. It is insoluble in water but soluble in common organic solvents.
| Property | Value | Reference |
| Molecular Weight | 236.44 g/mol | [1][2] |
| Melting Point | 22.01 °C | |
| Boiling Point | ~298.91 °C (estimated) | |
| Density | 0.796 g/cm³ | |
| Refractive Index | 1.4410 | |
| Flash Point | 138.5 °C | |
| logP (Octanol/Water) | 8.4 (estimated) | |
| Vapor Pressure | Data not readily available | [3] |
| Enthalpy of Vaporization | 62.7 kJ/mol at 453 K | [2] |
Spectroscopic Data Summary
The spectroscopic data for 1-heptadecyne is consistent with its structure as a terminal alkyne with a long alkyl chain.
| Spectroscopy Type | Key Features and Approximate Values |
| ¹H NMR | δ ~1.9-2.2 ppm (t, 1H, ≡C-H), δ ~1.2-1.6 ppm (m, 28H, -(CH₂)₁₄-), δ ~0.9 ppm (t, 3H, -CH₃) |
| ¹³C NMR | δ ~84 ppm (C-1, ≡CH), δ ~68 ppm (C-2, -C≡), δ ~18-32 ppm (alkyl chain carbons) |
| Infrared (IR) | ~3310 cm⁻¹ (strong, sharp, ≡C-H stretch), ~2120 cm⁻¹ (weak, C≡C stretch), ~2850-2960 cm⁻¹ (strong, C-H stretch) |
| Mass Spectrometry (EI) | M⁺ at m/z 236. Characteristic fragmentation pattern with loss of alkyl groups (clusters of peaks separated by 14 Da). Prominent peaks may include m/z 81, 67, 55, 43, and 41.[1] |
Safety and Handling
1-Heptadecyne is classified as an aspiration hazard and may be fatal if swallowed and enters airways.[1] It is combustible and appropriate safety precautions should be taken when handling.
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Hazard Statements: H304 (May be fatal if swallowed and enters airways).[1]
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Precautionary Statements: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P331 (Do NOT induce vomiting), P405 (Store locked up).
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Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Synthesis of 1-Heptadecyne
5.1.1. Dehydrohalogenation of 1,2-Dibromoheptadecane
This method involves the double dehydrobromination of a vicinal dihalide.
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Materials: 1,2-dibromoheptadecane, sodium amide (NaNH₂), liquid ammonia (NH₃), mineral oil, ammonium chloride (NH₄Cl), diethyl ether, anhydrous magnesium sulfate (MgSO₄).
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Procedure:
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In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and nitrogen inlet, add liquid ammonia.
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Slowly add sodium amide to the liquid ammonia with stirring.
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A solution of 1,2-dibromoheptadecane in a minimal amount of anhydrous diethyl ether is added dropwise to the sodium amide suspension.
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The reaction mixture is stirred for several hours at the reflux temperature of liquid ammonia.
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After the reaction is complete, the ammonia is allowed to evaporate.
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The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
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The product is extracted with diethyl ether.
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The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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The crude product is then purified by vacuum distillation.
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Purification by Vacuum Distillation
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Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended to minimize product loss.
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Procedure:
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The crude 1-heptadecyne is placed in the distillation flask with a magnetic stir bar.
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The system is evacuated to the desired pressure.
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The distillation flask is heated gently in an oil bath.
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The fraction distilling at the expected boiling point for the given pressure is collected.
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Analytical Characterization by GC-MS
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Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
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Column: A non-polar capillary column (e.g., DB-1ms or HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Hold: 10 minutes at 280 °C.
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Injector Temperature: 250 °C.
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MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 40-500.
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Sample Preparation: A dilute solution of 1-heptadecyne in a volatile organic solvent (e.g., hexane or ethyl acetate).
Reactivity and Synthetic Applications
The terminal alkyne functionality of 1-heptadecyne is the primary site of its reactivity, making it a versatile substrate for various carbon-carbon bond-forming reactions.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for the synthesis of substituted alkynes.
Caption: Generalized workflow for the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of 1-Heptadecyne with Iodobenzene
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Materials: 1-heptadecyne, iodobenzene, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], copper(I) iodide (CuI), triethylamine (Et₃N), anhydrous toluene.
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Procedure:
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To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ and CuI.
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Add anhydrous toluene, followed by triethylamine.
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Add 1-heptadecyne and iodobenzene to the reaction mixture.
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The reaction is stirred at room temperature or slightly elevated temperature and monitored by TLC or GC-MS.
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Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
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The filtrate is concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
1-Heptadecyne is an excellent substrate for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.
